3-Methyl-5,6-dihydroimidazo[2,1-b][1,3]thiazole-2-carboxylic acid hydrate
Overview
Description
3-Methyl-5,6-dihydroimidazo[2,1-b][1,3]thiazole-2-carboxylic acid hydrate is a chemical compound with the CAS Number: 1609400-95-4 . It has a molecular weight of 202.23 and its IUPAC name is 3-methyl-5,6-dihydroimidazo[2,1-b]thiazole-2-carboxylic acid hydrate . The compound is a solid at room temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C7H8N2O2S.H2O/c1-4-5(6(10)11)12-7-8-2-3-9(4)7;/h2-3H2,1H3,(H,10,11);1H2 . This code provides a detailed description of the molecule’s structure, including the positions of the atoms and the types of bonds between them.Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It has a molecular weight of 202.23 . . The compound should be stored at room temperature .Scientific Research Applications
Antimicrobial Activity
Compounds similar to 3-Methyl-5,6-dihydroimidazo[2,1-b][1,3]thiazole-2-carboxylic acid hydrate have been studied for their potential antimicrobial properties. Researchers synthesize novel derivatives to obtain substances with significant activity against microbes .
Analgesic and Anti-inflammatory Activities
Thiazole derivatives have shown promise in analgesic and anti-inflammatory applications. Specific compounds within this class have been tested and reported to exhibit significant pain-relieving and inflammation-reducing effects .
Chemical Synthesis
The compound’s structure suggests its utility in chemical synthesis as a building block for creating more complex molecules. This can be particularly useful in the development of pharmaceuticals and other materials .
Chromatography
Due to its unique chemical properties, this compound may be used as a standard or reference in chromatographic analysis, aiding in the identification or quantification of similar compounds in various samples .
Material Science
In material science research, such compounds can be integral in studying the interaction between small molecules and materials, potentially leading to the development of new materials with desired properties .
Life Science Research
This compound could be used in life science research to study cellular processes or as a precursor to more complex compounds that interact with biological systems .
Safety and Hazards
Mechanism of Action
Mode of Action
It is known that thiazole derivatives can interact with various biological targets, such as dna and topoisomerase ii . This interaction can lead to DNA double-strand breaks, a G2 stop, and ultimately, cell death .
Biochemical Pathways
Thiazole derivatives are known to have diverse biological activities, suggesting they may interact with multiple biochemical pathways .
Result of Action
Some thiazole derivatives have been shown to have antiproliferative effects against certain cell lines , suggesting potential anticancer activity.
properties
IUPAC Name |
3-methyl-5,6-dihydroimidazo[2,1-b][1,3]thiazole-2-carboxylic acid;hydrate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O2S.H2O/c1-4-5(6(10)11)12-7-8-2-3-9(4)7;/h2-3H2,1H3,(H,10,11);1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVXLHXRZDTXKAA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=NCCN12)C(=O)O.O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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